

# Application Note & Protocol: High-Throughput Screening with AZD1897 for Drug Synergy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD1897** is a potent and selective pan-Pim kinase inhibitor. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis. By inhibiting all three Pim kinase isoforms, **AZD1897** represents a promising therapeutic agent. However, as with many targeted therapies, the development of resistance and the presence of redundant signaling pathways can limit its efficacy as a monotherapy.

This application note provides a framework for utilizing high-throughput screening (HTS) to identify synergistic drug combinations with **AZD1897**. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance therapeutic efficacy, overcome resistance, and potentially reduce drug dosages and associated toxicities. A notable example of a synergistic combination is the use of **AZD1897** with an Akt inhibitor, such as AZD5363, in Acute Myeloid Leukemia (AML). This combination has been shown to be effective through the dual targeting of parallel survival signaling pathways, leading to a more profound anti-tumor response.

The following sections detail a generalized protocol for conducting a high-throughput drug synergy screen with **AZD1897**, methods for data analysis, and visualization of the underlying biological pathways and experimental workflows.



## **Data Presentation**

Effective analysis of high-throughput screening data is critical for identifying and validating synergistic interactions. The following tables provide a structured format for presenting the quantitative data obtained from such screens.

Table 1: Dose-Response Matrix for AZD1897 and Combination Partner

This table illustrates the percentage of cell viability in response to varying concentrations of **AZD1897** and a hypothetical synergistic partner (Drug X). Data is typically generated using a cell viability assay, such as CellTiter-Glo®.

| AZD1897<br>(nM) ↓ /<br>Drug X<br>(nM) → | 0    | 10  | 30  | 100 | 300 | 1000 |
|-----------------------------------------|------|-----|-----|-----|-----|------|
| 0                                       | 100% | 95% | 88% | 75% | 60% | 45%  |
| 10                                      | 92%  | 85% | 75% | 60% | 45% | 30%  |
| 30                                      | 85%  | 72% | 60% | 45% | 30% | 20%  |
| 100                                     | 70%  | 55% | 40% | 25% | 15% | 10%  |
| 300                                     | 55%  | 40% | 25% | 15% | 10% | 5%   |
| 1000                                    | 40%  | 25% | 15% | 10% | 5%  | 2%   |

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Table 2: Combination Index (CI) Values for AZD1897 and Drug X

The Combination Index (CI) is a quantitative measure of drug synergy, calculated using methods such as the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2]



| Effective Dose (ED) | CI Value | Synergy Level  |
|---------------------|----------|----------------|
| ED50                | 0.65     | Synergy        |
| ED75                | 0.50     | Synergy        |
| ED90                | 0.42     | Strong Synergy |
| ED95                | 0.38     | Strong Synergy |

Note: The data in this table is for illustrative purposes. Actual CI values should be calculated from experimental dose-response data.

# **Experimental Protocols**

This section provides a detailed protocol for a high-throughput drug synergy screen.

Objective: To identify and quantify the synergistic effects of **AZD1897** in combination with other therapeutic agents in a cancer cell line model.

#### Materials:

- Cancer cell line of interest (e.g., AML cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- AZD1897 (stock solution in DMSO)
- Combination drug(s) (stock solution in DMSO)
- 384-well white, clear-bottom assay plates
- Automated liquid handler (optional, but recommended for high-throughput)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities



#### Protocol:

#### Cell Seeding:

- Culture cells to ~80% confluency.
- Trypsinize, count, and resuspend cells in complete medium to the desired seeding density (empirically determined for logarithmic growth over the assay period).
- Dispense the cell suspension into 384-well plates (e.g., 50 μL/well).
- Incubate plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

#### Drug Plating:

- Prepare a dose-response matrix of AZD1897 and the combination drug(s) in a separate source plate. This is typically done using serial dilutions.
- For a 6x6 matrix, prepare six concentrations of each drug. Include single-agent controls and a vehicle control (DMSO).
- Using an automated liquid handler or multichannel pipette, transfer a small volume of the drug solutions (e.g., 50 nL) from the source plate to the cell plates. This will result in the final desired drug concentrations.

#### Incubation:

 Incubate the treated cell plates for a period that allows for the assessment of drug effects on cell proliferation (typically 72 hours). The incubation time should be optimized for the specific cell line.

#### Cell Viability Assay:

- Equilibrate the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.



- Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Normalize the raw luminescence data to the vehicle-treated controls (representing 100% viability) and a background control (no cells, representing 0% viability).
  - Generate dose-response curves for each drug individually and in combination.
  - Calculate the Combination Index (CI) using software such as CompuSyn or SynergyFinder
    to determine the nature of the drug interaction (synergy, additivity, or antagonism).[1][2]

# **Visualizations**

**Experimental Workflow** 





Click to download full resolution via product page

Caption: High-throughput screening workflow for drug synergy analysis.



#### Signaling Pathway



Click to download full resolution via product page

Caption: Synergistic inhibition of pro-survival signaling by AZD1897 and an Akt inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method PMC [pmc.ncbi.nlm.nih.gov]
- 2. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- To cite this document: BenchChem. [Application Note & Protocol: High-Throughput Screening with AZD1897 for Drug Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-for-drug-synergy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com